molecular formula C13H17ClN4O2S B2835901 2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide CAS No. 2034343-80-9

2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

Cat. No.: B2835901
CAS No.: 2034343-80-9
M. Wt: 328.82
InChI Key: DLVMVRFTSQFORJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a chloro substituent at the 2-position of the benzene ring and a branched alkyl chain incorporating a 1,2,3-triazole moiety. The triazole group is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . Structural characterization of such compounds typically employs X-ray crystallography and spectroscopic methods (1H/13C NMR, IR) , often refined using SHELX software .

Properties

IUPAC Name

2-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2S/c1-10(2)12(9-18-15-7-8-16-18)17-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVMVRFTSQFORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Alkylation: The triazole ring is then alkylated with 3-methyl-2-chlorobutane under basic conditions to introduce the alkyl chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated triazole with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine atom, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazole ring and the sulfonamide group can participate in redox reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically used for hydrolysis reactions.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the triazole or sulfonamide groups.

    Hydrolysis Products: Breakdown products including the corresponding amine and sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.

Medicine

Medically, 2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is investigated for its potential as an antimicrobial agent. The triazole ring is a common motif in antifungal and antibacterial drugs, and the sulfonamide group enhances its binding affinity to microbial enzymes.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name Substituents on Benzene Functional Groups Molecular Weight (g/mol)
2-Chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide 2-Cl Sulfonamide, triazole, branched alkyl 349.82*
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide 2-Cl, 3-OCH₃ Sulfonamide, benzoyl 325.76†
3-[(3-Methylbutan-2-yl)amino]benzenesulfonamide None Sulfonamide, branched alkyl 242.34
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ Benzamide, hydroxy, branched alkyl 207.27

*Calculated from formula C₁₃H₁₆ClN₅O₂S. †Calculated from formula C₁₄H₁₃ClNO₄S.

Key Observations :

  • The branched alkyl chain in the target compound may improve lipophilicity relative to linear-chain sulfonamides.

Key Observations :

  • The target compound’s synthesis relies on CuAAC , a regioselective method for triazole formation, contrasting with classical amide couplings in .
  • Yields for CuAAC (~50%) align with typical solid-phase peptide modifications , though optimization may enhance efficiency.
Crystallographic and Spectroscopic Analysis
  • Target Compound : Likely adopts a planar triazole conformation, as seen in triazole-containing peptides . The sulfonamide N–H and triazole N atoms participate in hydrogen bonding, stabilizing crystal packing .
  • Analog : X-ray analysis reveals a twisted conformation between the sulfonamide and methoxybenzoyl groups, reducing π-π interactions .
  • SHELX Software : Widely used for refining such structures, with recent updates improving handling of disorder and twinning .

Biological Activity

2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group, a benzene ring, and a triazole moiety. Its unique structure suggests potential biological activities, particularly in the realm of anticancer properties and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide. Its molecular formula is C13H17ClN4O2SC_{13}H_{17}ClN_{4}O_{2}S, and it has a molecular weight of approximately 318.81 g/mol. The compound features a triazole ring synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various human cancer cell lines using MTT assays to determine its cytotoxic effects.

Table 1: Anticancer Activity against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
HCT-116 (Colon)0.5
HeLa (Cervical)4.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant activity against HCT-116 and HeLa cell lines, suggesting its potential as an anticancer agent.

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction in cancer cells. Flow cytometry analyses have shown that treatment with the compound leads to increased caspase activity, indicating activation of apoptotic pathways. This suggests that compounds with similar structures may serve as effective chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Triazole derivatives are known for their antifungal and antibacterial activities due to their ability to inhibit specific enzymes in microbial cells.

Table 2: Antimicrobial Activity Overview

MicroorganismActivityReference
Candida albicansModerate
Staphylococcus aureusStrong

The compound demonstrated moderate to strong activity against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies

Several case studies have documented the effects of similar triazole-based compounds in clinical settings:

  • Study on MCF-7 Cell Line : A recent study showed that derivatives similar to our compound significantly inhibited the proliferation of MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : In vitro studies have indicated that triazole derivatives exhibit broad-spectrum antimicrobial properties, making them candidates for further development in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide?

  • Methodology : The synthesis involves multi-step organic reactions. Key steps include:

  • Triazole ring formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole moiety. This reaction is typically performed in a mixture of water and tert-butanol at 60–80°C with sodium ascorbate as a reducing agent .
  • Sulfonamide coupling : React the intermediate amine with 2-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity. Monitor reaction progress via TLC and confirm structure using NMR and mass spectrometry .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm functional groups (e.g., sulfonamide S=O stretch at ~1350–1160 cm1^{-1} in IR) and assess purity .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
  • Elemental analysis : Verify stoichiometric ratios of C, H, N, and S .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or colorimetric assays (e.g., p-nitrophenyl phosphate for phosphatases). IC50_{50} values are determined via dose-response curves .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-cancerous cells to assess selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and confirm binding modes?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., using methanol/water mixtures).
  • Data collection : Use synchrotron radiation or in-house diffractometers (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Analyze hydrogen bonding (e.g., triazole N–H⋯O interactions with sulfonamide) and π-stacking interactions to elucidate binding specificity .

Q. How do structural modifications (e.g., substituents on the benzene ring) impact biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with halogens (e.g., -F, -CF3_3) or electron-withdrawing groups at the 4-position of the benzene ring.
  • Biological testing : Compare IC50_{50} values across derivatives. For example, fluorination may enhance metabolic stability but reduce solubility .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. How can researchers address contradictions in enzymatic vs. cellular assay data?

  • Methodology :

  • Assay optimization : Validate enzyme assay conditions (pH, ionic strength) to mimic cellular environments.
  • Permeability studies : Use Caco-2 cell monolayers or PAMPA assays to assess membrane permeability. Poor cellular activity may stem from low bioavailability .
  • Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .

Q. What strategies improve compound stability under physiological conditions?

  • Methodology :

  • Accelerated stability testing : Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40°C), and UV light. Monitor degradation via HPLC .
  • Prodrug design : Modify the sulfonamide group to a more stable ester or amide prodrug, which hydrolyzes in vivo to release the active compound .

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